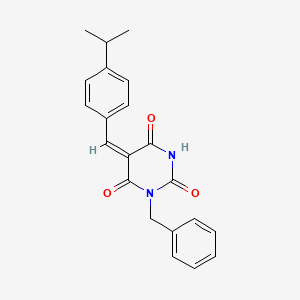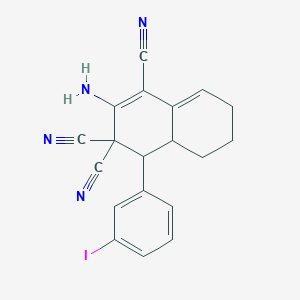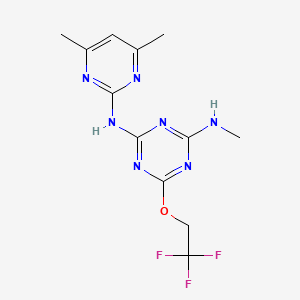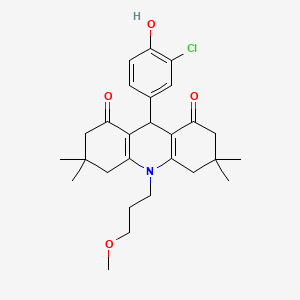
1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BIPY, is a synthetic compound that has been widely used in scientific research. BIPY has a unique molecular structure that allows it to interact with various biological systems, making it a valuable tool for studying the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood, but it is believed to interact with various biological systems through its unique molecular structure. 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to bind to DNA, RNA, and proteins, altering their function and activity. 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its unique molecular structure, which allows it to interact with various biological systems. 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective tool for scientific research. However, 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its limited solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research. One potential direction is the development of 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione-based fluorescent probes for the detection of various biological molecules, such as proteins and nucleic acids. Another potential direction is the use of 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-isopropylbenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reacted with barbituric acid to form 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in various scientific research applications, including drug discovery, molecular biology, and biochemistry. 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have activity against various cancer cell lines, making it a potential candidate for cancer therapy. 1-benzyl-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been used as a fluorescent probe to study the binding interactions of various biological molecules, such as proteins and nucleic acids.
Eigenschaften
IUPAC Name |
(5E)-1-benzyl-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(2)17-10-8-15(9-11-17)12-18-19(24)22-21(26)23(20(18)25)13-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,22,24,26)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEGZCRTDABJJQ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(2-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5213055.png)
![1-[4-(1-adamantyl)phenoxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5213066.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)



![2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)


![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)
![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)

![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)